3-Carbamoyl-5-nitrobenzoic acid

Description

The exact mass of the compound 3-Carbamoyl-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Carbamoyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carbamoyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

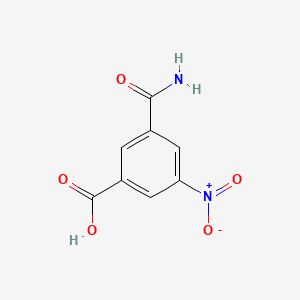

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXFKMQTIGVLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628039 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-48-8 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8), a key aromatic building block in medicinal chemistry and materials science.[1] In the absence of extensive experimentally derived data for this specific molecule, this guide synthesizes predicted values with a robust comparative analysis against the well-characterized analogue, 3-nitrobenzoic acid. The document details the structural and electronic characteristics, predicted solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it provides validated, step-by-step experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications. This guide is structured to deliver not just data, but a deeper understanding of the molecular causality behind the properties of 3-Carbamoyl-5-nitrobenzoic acid, thereby facilitating its effective use in research and development.

Introduction and Molecular Overview

3-Carbamoyl-5-nitrobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a carboxamide (carbamoyl) group arranged in a 1,3,5-substitution pattern on a benzene ring. This unique arrangement of electron-withdrawing (nitro and carboxylic acid) and a moderately electron-withdrawing/H-bonding (carbamoyl) group imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.

The presence of multiple functional groups allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of further derivatives. The carbamoyl group, while generally less reactive, can participate in hydrolysis under harsh conditions and is a significant contributor to the molecule's polarity and hydrogen bonding capacity.

An understanding of the physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid is paramount for its application. These properties govern its solubility in various solvent systems, its behavior in physiological environments, its reactivity in synthetic protocols, and its potential for interaction with biological targets.

Core Physicochemical Properties

Due to a scarcity of published experimental data for 3-Carbamoyl-5-nitrobenzoic acid, this section presents a combination of fundamental identifiers and computationally predicted properties. For context and a deeper understanding of the influence of the carbamoyl group, these are presented alongside the experimentally determined values for the closely related compound, 3-nitrobenzoic acid.

| Property | 3-Carbamoyl-5-nitrobenzoic acid | 3-Nitrobenzoic Acid (for comparison) | Data Source |

| CAS Number | 90196-48-8[1] | 121-92-6[2] | Experimental |

| Molecular Formula | C₈H₆N₂O₅[3] | C₇H₅NO₄[4] | Experimental |

| Molecular Weight | 210.14 g/mol [5] | 167.12 g/mol [4] | Experimental |

| Physical Form | Solid[5] | Off-white to yellowish-white crystals | Experimental |

| Melting Point | Not available | 139-141 °C[4] | Experimental |

| Boiling Point | Not available | >260 °C[6] | Experimental |

| Predicted XLogP | 0.5[3] | 1.83[2] | Predicted/Experimental |

| Predicted pKa (Carboxylic Acid) | ~3.0 - 3.5 | 3.47[4] | Predicted/Experimental |

Expert Insights:

-

Influence of the Carbamoyl Group: The addition of the carbamoyl (-CONH₂) group in place of a hydrogen atom (as in 3-nitrobenzoic acid) is expected to have several key impacts. Firstly, it increases the molecular weight and introduces additional sites for hydrogen bonding (both donor and acceptor). This is predicted to increase its polarity and likely its aqueous solubility compared to 3-nitrobenzoic acid, which is reflected in the lower predicted XLogP value.[3] The electron-withdrawing nature of the carbamoyl group, although weaker than the nitro group, may lead to a slight increase in the acidity of the carboxylic acid (a lower pKa) compared to 3-nitrobenzoic acid.

-

Melting Point: The introduction of the carbamoyl group, capable of forming strong intermolecular hydrogen bonds, would be expected to result in a significantly higher melting point for 3-Carbamoyl-5-nitrobenzoic acid compared to 3-nitrobenzoic acid.

-

Solubility: While specific solubility data is unavailable, it is anticipated that 3-Carbamoyl-5-nitrobenzoic acid will exhibit low solubility in non-polar organic solvents and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in water is expected to be limited but can be significantly increased in aqueous basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. For 3-nitrobenzoic acid, the solubility in water is reported as 0.24 g/100 mL at 15 °C.[4]

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid, this section provides detailed, field-proven experimental protocols.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-Carbamoyl-5-nitrobenzoic acid to a known volume of deionized water in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved 3-Carbamoyl-5-nitrobenzoic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. 24-48 hours is a standard duration for many organic compounds.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Accurately weigh a sample of 3-Carbamoyl-5-nitrobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent such as methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Causality Behind Experimental Choices:

-

Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.

-

Incremental Addition: Small additions of titrant, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and identify the pKa.

-

Stirring: Continuous stirring ensures that the solution is homogeneous and that the pH electrode is measuring the bulk solution pH.

Logical Relationship for pKa Determination

Caption: Logical flow for determining pKa via potentiometric titration.

Determination of LogP by Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be reliably estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and measure its retention time.

-

Sample Analysis: Dissolve 3-Carbamoyl-5-nitrobenzoic acid in the mobile phase and inject it into the HPLC system. Record its retention time.

-

Data Analysis: Calculate the capacity factor (k) for each standard and the analyte. Plot the log(k) of the standards against their known LogP values. This should yield a linear relationship.

-

LogP Determination: Using the linear regression equation from the calibration curve, calculate the LogP of 3-Carbamoyl-5-nitrobenzoic acid from its measured log(k).

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase (C18) retains compounds based on their hydrophobicity, which is directly related to their LogP.

-

Calibration Standards: A calibration curve with known standards is essential to correlate retention time with LogP. The standards should be structurally similar to the analyte if possible.

-

Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the calculation of the capacity factor and ensures a consistent relationship between retention and hydrophobicity.

Workflow for LogP Determination by RP-HPLC

Caption: Workflow for LogP determination using RP-HPLC.

Conclusion

References

-

PubChemLite. (n.d.). 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5). Retrieved from [Link]

- Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1104.

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

-

Wikipedia. (2023, December 15). 3-Nitrobenzoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. Retrieved from [Link]

-

Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]

- Google Patents. (n.d.). US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5) [pubchemlite.lcsb.uni.lu]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Carbamoyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]

3-Carbamoyl-5-nitrobenzoic acid CAS number 90196-48-8

An In-depth Technical Guide to 3-Carbamoyl-5-nitrobenzoic acid (CAS: 90196-48-8)

Abstract

This technical guide provides a comprehensive scientific overview of 3-Carbamoyl-5-nitrobenzoic acid (CAS Number: 90196-48-8), a substituted aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique trifunctional architecture, featuring a carboxylic acid, a primary amide, and a nitro group in a meta-disubstituted pattern, renders it a versatile building block for constructing complex molecular frameworks. This document details its chemical and physical properties, outlines a logical synthetic pathway and characterization protocols, discusses its potential applications in drug development, and provides essential safety and handling guidelines. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Core Properties

3-Carbamoyl-5-nitrobenzoic acid, also known as 5-Carboxy-3-nitrobenzamide, is a key organic intermediate. Its structure is foundational to its utility, offering three distinct points for chemical modification.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Carbamoyl-5-nitrobenzoic acid |

| Synonym | 5-Carboxy-3-nitrobenzamide |

| CAS Number | 90196-48-8[1] |

| Molecular Formula | C₈H₆N₂O₅[] |

| Molecular Weight | 210.15 g/mol |

Table 2: Physicochemical Properties

| Property | Value / Description | Rationale and Context |

|---|---|---|

| Appearance | Expected to be an off-white to pale yellow solid. | Similar to related nitrobenzoic acids, which are typically yellowish-white crystalline solids[3][4]. |

| Melting Point | Not explicitly found in search results. | The melting point will be sharp if the compound is pure. Impurities typically depress and broaden the melting range. For comparison, 3-nitrobenzoic acid melts at 139-141 °C[4]. |

| Solubility | Sparingly soluble in water, more soluble in oxygenated organic solvents like DMSO, DMF, ethanol, and methanol[5]. | The carboxylic acid and amide groups provide polarity and hydrogen bonding capability, while the aromatic ring is nonpolar. Solubility in water is limited but increases with temperature[5]. Its acidic nature allows for dissolution in aqueous bases via salt formation. |

| Acidity (pKa) | Expected to be more acidic than benzoic acid (pKa ~4.2). | The electron-withdrawing effects of both the nitro and carbamoyl groups increase the stability of the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid. 3-Nitrobenzoic acid, for instance, has a pKa of 3.47[4]. |

Caption: Chemical structure of 3-Carbamoyl-5-nitrobenzoic acid.

Synthesis and Spectroscopic Characterization

While specific synthesis literature for 3-Carbamoyl-5-nitrobenzoic acid is not abundant, a logical and efficient pathway can be designed starting from 3,5-dimethylnitrobenzene, leveraging established organic transformations.

Proposed Synthesis Workflow

The synthesis hinges on the selective oxidation of one methyl group followed by the conversion of the second methyl group. A more direct, albeit potentially lower-yield, approach involves the nitration of a precursor already containing the carbamoyl and carboxyl functionalities or their precursors. A common industrial approach for similar molecules involves the nitration of a suitable benzoic acid derivative[6][7].

For this molecule, a plausible route begins with the nitration of isophthalic acid or its ester derivative, followed by selective amidation.

Caption: Proposed synthetic workflow for 3-Carbamoyl-5-nitrobenzoic acid.

Experimental Protocol: Spectroscopic Analysis

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of dry 3-Carbamoyl-5-nitrobenzoic acid. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the sample, and its solvent peak does not typically interfere with the aromatic proton signals. The acidic proton of the carboxylic acid and the amide protons will be observable in this solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for analysis.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Three distinct aromatic protons will appear in the δ 8.0-9.0 ppm region, each as a triplet or broad singlet due to meta-coupling. The two amide protons (-CONH₂) will likely appear as two broad singlets between δ 7.5-8.5 ppm. The carboxylic acid proton (-COOH) will be a very broad singlet, typically downfield (>10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Expect eight distinct carbon signals. The two carbonyl carbons (amide and carboxylic acid) will be in the δ 165-175 ppm region. The six aromatic carbons will appear between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, solid powder directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.

-

N-H Stretch (Amide): Two distinct peaks around 3400 cm⁻¹ and 3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp peaks around 1700 cm⁻¹ and 1660 cm⁻¹, respectively.

-

N-O Stretch (Nitro Group): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)[8].

-

Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region.

-

Applications in Research and Drug Development

The true value of 3-Carbamoyl-5-nitrobenzoic acid lies in its potential as a trifunctional scaffold for building molecules with therapeutic interest. Its utility is analogous to other substituted nitrobenzoic and aminobenzoic acids, which are critical building blocks in pharmaceuticals[9][10].

Role as a Versatile Chemical Intermediate

-

Orthogonal Functional Groups: The carboxylic acid and the nitro group offer orthogonal reactivity. The carboxylic acid is readily activated for amide or ester bond formation[11][12]. The nitro group can be selectively reduced to an amine, which can then undergo a host of other transformations (e.g., diazotization, acylation, reductive amination). This allows for sequential and controlled modifications at different sites of the molecule.

-

Scaffold for Bioactive Molecules: The benzamide moiety is a common feature in many approved drugs. By using this compound, medicinal chemists can introduce a polar, hydrogen-bond-donating amide group while retaining handles for further modification. The reduction of the nitro group to an amine yields 3-amino-5-carbamoylbenzoic acid, a scaffold that presents both an aniline-type amine and a benzoic acid for further derivatization.

-

Linker Synthesis for PROTACs: In the field of targeted protein degradation, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) are designed by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. The structural rigidity and defined exit vectors of this molecule make it an attractive starting point for synthesizing such linkers[13].

Caption: Key reaction pathways illustrating the compound's synthetic utility.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The safety profile can be inferred from related nitrobenzoic acids.

Table 3: Hazard and Safety Information

| Category | Guideline | Source / Rationale |

|---|---|---|

| Hazard Classification | Expected to cause serious eye irritation. May cause skin and respiratory irritation. May be harmful if swallowed. | Based on safety data for analogs like 3-nitrobenzoic acid and 3-amino-5-nitrobenzoic acid[14][15][16]. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat must be worn. | Standard practice for handling potentially irritating solid chemicals[14][15]. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Prevents exposure to dust, which can cause respiratory irritation[14][15]. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. | Protects the compound from moisture and degradation, and prevents hazardous reactions[14]. |

| First Aid Measures | Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician. | Standard first aid procedures for chemical exposure[14][15]. |

Conclusion

3-Carbamoyl-5-nitrobenzoic acid (CAS 90196-48-8) is a valuable and highly functionalized building block for advanced organic synthesis. Its trifunctional nature provides chemists with multiple, orthogonally reactive sites, enabling the construction of complex and diverse molecular architectures. While detailed experimental data for this specific compound is limited in public literature, its properties and reactivity can be reliably predicted from well-studied analogs. Its potential as a precursor to novel pharmaceutical agents, particularly in the synthesis of targeted therapies and complex scaffolds, underscores its importance for the research and drug development community. Adherence to rigorous characterization techniques and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Retrieved from [Link]

- Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.

-

National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-. NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. Retrieved from [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

-

YouTube. (2025). Making mostly m-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

Organic Syntheses. (1923). m-NITROBENZOIC ACID. Retrieved from [Link]

-

PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

Sources

- 1. 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 8. Benzoic acid, 3-nitro- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. mdpi.com [mdpi.com]

- 13. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Structure Elucidation of 3-Carbamoyl-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of the resulting data, and the synergistic interplay between different spectroscopic and spectrometric methods. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, we present a self-validating workflow that culminates in the unambiguous confirmation of the molecular structure. This guide is designed to serve as a practical and authoritative resource, grounded in established scientific principles and supported by detailed experimental protocols.

Introduction: The Imperative of Unambiguous Structure Elucidation

The precise three-dimensional arrangement of atoms within a molecule is the foundation of its chemical and biological properties. For a compound like 3-Carbamoyl-5-nitrobenzoic acid, which contains multiple functional groups—a carboxylic acid, an amide, and a nitro group—on an aromatic scaffold, a definitive structural assignment is paramount for its potential applications in medicinal chemistry and materials science.[1][3] Ambiguity in structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and complications in regulatory submissions.[4]

The structure elucidation process is a systematic investigation, akin to solving a puzzle, where each piece of analytical data provides a unique clue to the overall molecular architecture.[5][6] This guide will demonstrate how a convergence of evidence from orthogonal analytical techniques provides the highest level of confidence in the final structural assignment.

Molecular Formula: C₈H₆N₂O₅[2][3] Molecular Weight: 210.14 g/mol [2][3] Synonyms: 3-Carboxy-5-nitrobenzamide, 5-Nitroisophthalamic acid[3]

The Strategic Workflow: A Multi-Pronged Analytical Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the corroboration of data from multiple, independent methods.[4][5][7] Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a holistic and validated structural picture.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR spectroscopy will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For 3-Carbamoyl-5-nitrobenzoic acid, the aromatic region is of particular interest. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, shifting them to a higher chemical shift (downfield) region, typically between 7.0 and 9.0 ppm.

Predicted Spectrum:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the benzene ring. The substitution pattern (1,3,5) will lead to specific splitting patterns (multiplicities). We would anticipate observing three singlets or narrow triplets/doublets, depending on the magnitude of the meta-coupling constants.

-

Amide Protons (-CONH₂): Two broad signals corresponding to the two non-equivalent amide protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. These signals may appear over a wide range and can sometimes be exchanged with deuterium when D₂O is added.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a high chemical shift (>10 ppm). This signal is often not observed due to rapid exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted Spectrum:

-

Carbonyl Carbons: Two signals at the downfield end of the spectrum (>160 ppm), corresponding to the carboxylic acid carbon and the amide carbonyl carbon.

-

Aromatic Carbons: Six signals for the aromatic carbons. Four of these will be for carbons bearing a hydrogen atom (CH), and two will be quaternary carbons bonded to the substituents (-COOH, -CONH₂, -NO₂). The carbons attached to the electron-withdrawing groups will be significantly deshielded.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Carbamoyl-5-nitrobenzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[6][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoic acid derivatives, often yielding the molecular ion or a protonated/deprotonated molecule.[9]

Rationale: ESI-MS in negative ion mode is expected to be highly effective, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This will provide an accurate mass measurement, confirming the molecular formula. Tandem MS (MS/MS) can then be used to fragment this ion to reveal structural motifs.

Predicted Mass Spectrum (ESI-):

-

Molecular Ion Peak: A strong signal at m/z 209.02, corresponding to the deprotonated molecule [C₈H₅N₂O₅]⁻.

-

Key Fragment Ions (from MS/MS of m/z 209):

-

Loss of CO₂ (44 Da) from the carboxylate to give an ion at m/z 165.

-

Loss of the carbamoyl group (-CONH₂) as isocyanic acid (HNCO, 43 Da) to give an ion at m/z 166.

-

Subsequent fragmentation of the benzene ring, with characteristic peaks for nitrobenzene derivatives.[8]

-

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or Orbitrap instrument for high-resolution mass accuracy).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in negative ion mode to determine the mass of the [M-H]⁻ ion.

-

Perform a product ion scan (MS/MS) on the ion at m/z 209 to obtain the fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Rationale: The IR spectrum will provide confirmatory evidence for the carboxylic acid, amide, and nitro functional groups.

Predicted IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N-H Stretch (Primary Amide): Two distinct, medium-intensity peaks in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[10][11]

-

C=O Stretch (Carbonyls):

-

A strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid C=O.

-

Another strong peak around 1640-1690 cm⁻¹ for the amide C=O (Amide I band).[11] These may overlap.

-

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11][12]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13][14][15][16]

Rationale: Obtaining a high-quality crystal of 3-Carbamoyl-5-nitrobenzoic acid and analyzing it via X-ray diffraction will generate an electron density map from which the precise position of every atom (excluding hydrogens, which are often inferred) can be determined.[14] This technique offers the highest level of structural validation.

Caption: Workflow for X-ray crystallography analysis.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[13] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

Data Synthesis and Final Confirmation

| Technique | Parameter | Predicted Data for 3-Carbamoyl-5-nitrobenzoic Acid | Confirmation |

| ¹H NMR | Chemical Shifts & Multiplicity | 3 aromatic protons, 2 amide protons, 1 carboxylic acid proton | Confirms H environments and connectivity |

| ¹³C NMR | Number of Signals & Shifts | 8 unique carbon signals (2 carbonyl, 6 aromatic) | Confirms carbon skeleton |

| ESI-MS | [M-H]⁻ Ion Mass | m/z 209.02 | Confirms molecular formula C₈H₆N₂O₅ |

| FTIR | Absorption Frequencies (cm⁻¹) | Broad O-H, two N-H, two C=O, two N-O stretches | Confirms presence of all key functional groups |

| X-ray | 3D Atomic Coordinates | Unambiguous placement of all atoms and functional groups | Provides definitive 3D structure |

Conclusion

The structure elucidation of 3-Carbamoyl-5-nitrobenzoic acid is a clear illustration of the power of a modern, multi-technique analytical chemistry workflow. By strategically employing NMR, MS, and IR spectroscopy, a detailed and highly confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed through the gold-standard technique of single-crystal X-ray crystallography. This integrated approach ensures the scientific integrity of the structural assignment, providing the solid foundation necessary for any subsequent research or development endeavors involving this compound.

References

- Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. (2003). Journal of Chromatography A, 985(1-2), 531-9.

- BLD Pharm. (n.d.). 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid.

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- Excillum. (n.d.). Small molecule crystallography.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- CHIRALEN. (n.d.). 3-Carbamoyl-5-nitrobenzoic acid.

- CymitQuimica. (n.d.). 3-Carbamoyl-5-nitrobenzoic acid.

- Cid, M., & Bravo, J. (Eds.). (2012). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Wiley-VCH.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?

- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?

- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- University of Calgary. (n.d.). The Aromatic Region.

Sources

- 1. 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. chiralen.com [chiralen.com]

- 3. 3-Carbamoyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. jchps.com [jchps.com]

- 7. Structure Elucidation in Organic Chemistry The Search for the Right Tools [cincinnatistate.ecampus.com]

- 8. homework.study.com [homework.study.com]

- 9. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. quora.com [quora.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. azolifesciences.com [azolifesciences.com]

A Comprehensive Technical Guide to the Solubility of 3-Carbamoyl-5-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Drug Development

3-Carbamoyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group, presents both opportunities and challenges in drug development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of 3-carbamoyl-5-nitrobenzoic acid, empowering researchers to make informed decisions in their synthetic and formulation workflows.

The Science of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[1] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For 3-carbamoyl-5-nitrobenzoic acid, its solubility is dictated by the polarity imparted by its functional groups.

The carboxylic acid and carbamoyl groups are capable of acting as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor.[2][3][4] These characteristics suggest that 3-carbamoyl-5-nitrobenzoic acid is a polar molecule.[5] Consequently, it is expected to exhibit higher solubility in polar solvents that can engage in hydrogen bonding and strong dipole-dipole interactions. Conversely, its solubility in nonpolar solvents is anticipated to be limited.

The interplay of these forces can be visualized as follows:

Caption: Intermolecular forces influencing the solubility of 3-carbamoyl-5-nitrobenzoic acid.

Predicting Solubility: Insights from Analogous Compounds

For instance, the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid has been determined in a range of solvents.[6] The data reveals a clear trend of higher solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents.[6][7]

| Solvent | 3-Nitrobenzoic Acid Solubility (g/100mL) | 3,5-Dinitrobenzoic Acid Solubility (g/100mL) | Predicted Solubility Trend for 3-Carbamoyl-5-nitrobenzoic Acid |

| Methanol | High | High | High |

| Ethanol | High | High | High |

| Acetonitrile | Moderate | Moderate | Moderate |

| Ethyl Acetate | Moderate | Moderate | Moderate |

| Dichloromethane | Low | Low | Low |

| Toluene | Very Low | Very Low | Very Low |

| Water | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |

Note: The solubility values for 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid are based on trends reported in the literature[6][8] and are presented here for illustrative purposes. The predicted trend for 3-carbamoyl-5-nitrobenzoic acid is an educated estimation based on its structural similarity and the additional hydrogen bonding capability of the carbamoyl group.

The presence of the additional carbamoyl group in 3-carbamoyl-5-nitrobenzoic acid, with its capacity for hydrogen bonding, is expected to further enhance its solubility in polar protic solvents like alcohols, as compared to 3-nitrobenzoic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[9]

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-carbamoyl-5-nitrobenzoic acid into a series of glass vials.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath.

-

Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same constant-temperature bath to allow the undissolved solid to settle.

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of 3-carbamoyl-5-nitrobenzoic acid is required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = (C × D) / V Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

D is the dilution factor.

-

V is the volume of the supernatant taken.

-

-

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of 3-carbamoyl-5-nitrobenzoic acid in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the rational design and development of pharmaceuticals. By combining theoretical principles with robust experimental methodologies, researchers can effectively navigate the challenges associated with this important synthetic intermediate. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field, facilitating the efficient and successful advancement of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 17, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

- Homework.Study.com. (n.d.).

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- BLD Pharm. (n.d.). 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid.

- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- PubChemLite. (n.d.). 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5).

- CymitQuimica. (n.d.). 3-Carbamoyl-5-nitrobenzoic acid.

- PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.

- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.

- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.

- PubChem. (2022, December 15). 3-Carbamoyl-5-sulfinobenzoic acid | C8H7NO5S | CID 165875076.

- Wikipedia. (n.d.). 3-Nitrobenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.

- Benchchem. (n.d.).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 3. homework.study.com [homework.study.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

molecular weight and formula of 3-Carbamoyl-5-nitrobenzoic acid

An In-depth Technical Guide to 3-Carbamoyl-5-nitrobenzoic Acid: Properties, Characterization, and Synthetic Potential

Abstract

This technical guide provides a comprehensive analysis of 3-Carbamoyl-5-nitrobenzoic acid, a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some common reagents, its unique molecular architecture—featuring a carboxylic acid, a carboxamide, and a nitro group in a meta-arrangement—presents a versatile platform for synthetic derivatization. This document consolidates its core chemical properties, outlines authoritative methodologies for its characterization, explores its potential synthetic utility as a chemical building block, and proposes a logical synthetic pathway. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's capabilities in novel compound synthesis.

Core Chemical Identity and Properties

3-Carbamoyl-5-nitrobenzoic acid is an organic compound that serves as a valuable intermediate in various synthetic applications.[1] Its structure is defined by a benzene ring substituted with three functional groups that dictate its chemical reactivity and potential applications.

The fundamental properties of 3-Carbamoyl-5-nitrobenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₅ | [1][2][3] |

| Molecular Weight | 210.14 g/mol | [1][3] |

| CAS Number | 90196-48-8 | [1][3] |

| IUPAC Name | 3-Carbamoyl-5-nitrobenzoic acid | N/A |

| Synonyms | 3-Carboxy-5-nitrobenzamide, 5-Nitroisophthalamic acid, 3-(aminocarbonyl)-5-nitrobenzoic acid | [3] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥97% | [3] |

| InChI Key | BDXFKMQTIGVLEU-UHFFFAOYSA-N | [2][3] |

These identifiers are crucial for unambiguous sourcing and for cross-referencing in chemical databases and literature.

Rationale for Use in Drug Discovery and Development

While direct therapeutic applications of 3-Carbamoyl-5-nitrobenzoic acid are not widely reported, its value lies in its role as a "building block".[4] The field of medicinal chemistry relies on such intermediates to construct complex molecules with desired biological activities.[5] For instance, related nitrobenzoic acid derivatives are precursors in the synthesis of anti-inflammatory drugs, antibiotics, and dyes.[5][6][7] The presence of three distinct functional groups on the molecule offers a rich platform for combinatorial chemistry and the targeted synthesis of novel pharmaceutical agents.

The diagram below illustrates the strategic position of such a building block in a typical drug discovery workflow.

Caption: Role of a chemical building block in drug discovery.

Proposed Synthesis Pathway

Proposed Retrosynthesis:

Caption: Proposed retrosynthesis of the target molecule.

Experimental Protocol: A Hypothetical Two-Step Synthesis

This protocol is a conceptual workflow. Researchers must conduct their own safety and optimization studies.

Step 1: Selective Mono-activation of 5-Nitroisophthalic Acid

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1 equivalent of 5-nitroisophthalic acid in anhydrous dichloromethane (DCM).

-

Activation: Cool the suspension to 0°C in an ice bath. Add 1.1 equivalents of thionyl chloride (SOCl₂) dropwise via syringe.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. The progress can be monitored by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to observe the formation of the mono-methyl ester.

-

Rationale: The use of a slight excess of the activating agent and controlled temperature aims to favor the formation of the mono-acid chloride, minimizing the di-acid chloride byproduct. Anhydrous conditions are critical to prevent hydrolysis back to the starting material.

-

Step 2: Selective Ammonolysis

-

Setup: Cool the reaction mixture from Step 1 back to 0°C.

-

Ammonolysis: Bubble anhydrous ammonia gas through the solution at a slow, controlled rate, or add a solution of ammonia in dioxane dropwise. The reaction is typically exothermic.

-

Quenching & Isolation: After the reaction is complete (as monitored by TLC), carefully quench the reaction by adding cold water. The product may precipitate. Acidify the aqueous layer with dilute HCl to protonate the remaining carboxylic acid, which can further promote precipitation.

-

Purification: Filter the crude solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be required to achieve high purity.[8]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's polarity may limit solubility in CDCl₃) in a clean NMR tube.[9]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Rationale: DMSO-d₆ is chosen for its ability to dissolve polar, acidic, and amide-containing compounds. The acidic proton of the carboxylic acid and the -NH₂ protons of the amide are more likely to be observed in DMSO-d₆.

-

-

Expected ¹H NMR Features: Three distinct aromatic protons in the downfield region (likely between 8.0-9.0 ppm) due to the electron-withdrawing effects of the substituents. A broad singlet for the carboxylic acid proton and another for the two amide protons.

-

Expected ¹³C NMR Features: Eight distinct carbon signals: six for the aromatic ring (three substituted, three unsubstituted) and one for each carbonyl group (amide and carboxylic acid).

Protocol 2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using electrospray ionization (ESI) in both positive and negative ion modes.

-

Rationale: ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

-

-

Expected Results:

Conclusion

3-Carbamoyl-5-nitrobenzoic acid represents a potent, trifunctional chemical intermediate. While detailed characterization and application data in public literature is sparse, its molecular structure provides a clear blueprint for its potential utility. The analytical and synthetic protocols outlined in this guide offer a robust framework for researchers to produce, verify, and ultimately utilize this compound in the synthesis of novel molecules for pharmaceuticals, agrochemicals, and material science. Its strategic value as a building block is evident, and it warrants further exploration by the scientific community.

References

-

PubChem. 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5). [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

Sources

- 1. 90196-48-8|3-Carbamoyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5) [pubchemlite.lcsb.uni.lu]

- 3. 3-Carbamoyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, MS) of 3-Carbamoyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Carbamoyl-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Carbamoyl-5-nitrobenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to the confluence of a carboxylic acid, an amide, and a nitro group on a benzene ring. These functional groups impart specific electronic and steric characteristics that are reflected in its spectroscopic signature. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Carbamoyl-5-nitrobenzoic acid. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from structurally analogous molecules, offering a robust framework for its characterization.

The strategic placement of the electron-withdrawing nitro and carboxyl groups, alongside the carbamoyl moiety, creates a distinct electronic environment around the aromatic ring. This, in turn, governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these relationships is crucial for confirming the identity and purity of 3-Carbamoyl-5-nitrobenzoic acid in any research or development pipeline.

Molecular Structure

Caption: 2D structure of 3-Carbamoyl-5-nitrobenzoic acid with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-Carbamoyl-5-nitrobenzoic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR spectra is essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the compound and preserve the labile amide and carboxylic acid protons for observation.[1]

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of 3-Carbamoyl-5-nitrobenzoic acid.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration of all signals, including the potentially slowly relaxing quaternary carbons in ¹³C NMR.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: ~220 ppm, centered around 120 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.

-

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro, carboxylic acid, and carbamoyl groups will deshield these protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, exchangeable with D₂O. |

| ~8.8 - 9.0 | triplet (t) | 1H | H-4 | This proton is situated between two electron-withdrawing groups (carboxyl and nitro) and is expected to be the most downfield of the aromatic protons. It will appear as a triplet due to coupling with H-2 and H-6. |

| ~8.6 - 8.8 | doublet of doublets (dd) | 1H | H-6 or H-2 | This proton is ortho to the nitro group and meta to the carbamoyl group. |

| ~8.4 - 8.6 | doublet of doublets (dd) | 1H | H-2 or H-6 | This proton is ortho to the carbamoyl group and meta to the nitro group. |

| ~8.1 and ~7.6 | two broad singlets | 2H | -CONH₂ | The two amide protons are diastereotopic and may appear as two separate broad signals. Their chemical shift can be concentration and temperature-dependent. |

Note: Predicted chemical shifts are based on analogous compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid.[2][3]

Caption: Correlation of functional groups in 3-Carbamoyl-5-nitrobenzoic acid with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and increase confidence in the molecular weight determination.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

MS Spectral Interpretation

The molecular weight of 3-Carbamoyl-5-nitrobenzoic acid is 210.14 g/mol . [4]The predicted monoisotopic mass is 210.0277 g/mol . [5]

| Analysis Type | Predicted m/z Ratio | Interpretation |

|---|---|---|

| Positive Ion Mode | ||

| [M+H]⁺ | 211.0355 | Protonated molecule |

| [M+Na]⁺ | 233.0174 | Sodium adduct |

| [M+K]⁺ | 248.9914 | Potassium adduct |

| Negative Ion Mode | ||

| [M-H]⁻ | 209.0204 | Deprotonated molecule |

| [M+Cl]⁻ | 244.9969 | Chloride adduct (if chlorinated solvents are used) |

Note: Predicted m/z values for various adducts are provided by PubChem.[5]

In addition to the molecular ion, fragmentation patterns can provide further structural information. Common fragmentation pathways could include the loss of water (-18 Da), the loss of the nitro group (-46 Da), and the loss of the carboxyl group (-45 Da).

Conclusion

The spectroscopic characterization of 3-Carbamoyl-5-nitrobenzoic acid requires a multi-faceted analytical approach. This guide provides the foundational knowledge and expected data for its comprehensive analysis using NMR, IR, and MS. While the data presented is largely predictive and based on sound chemical principles and analogous structures, it serves as a robust benchmark for researchers. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the confident identification and characterization of this important chemical entity in a laboratory setting.

References

- Supporting Information for publications referencing related compounds. (Note: Specific data for the target compound is not in these, but they provide context for NMR of similar structures).

- Electronic Supplementary Material (ESI) for RSC Advances. (Note: Provides general procedures for NMR and MS analysis).

-

PubChem. 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5). [Link]

-

Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. ChemAnalyst. [Link]

- Organic CHEMISTRY. TSI Journals.

-

SIELC Technologies. 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. [Link]

-

Brainly.com. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

- Google Patents. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.

-

Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid?. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 3-Nitrobenzoic acid. [Link]

-

National Institute of Standards and Technology (NIST). Benzoic acid, 3-nitro-. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR [m.chemicalbook.com]

- 4. 3-Carbamoyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 3-carbamoyl-5-nitrobenzoic acid (C8H6N2O5) [pubchemlite.lcsb.uni.lu]

The Emerging Potential of 3-Carbamoyl-5-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

While not yet a household name in pharmaceutical development, 3-Carbamoyl-5-nitrobenzoic acid presents a compelling scaffold for medicinal chemists. Its unique trifunctionalized aromatic core, featuring a nitro group, a carboxylic acid, and a carbamoyl moiety, offers a rich landscape for chemical modification and targeted therapeutic design. This technical guide provides an in-depth analysis of the potential applications of 3-Carbamoyl-5-nitrobenzoic acid in medicinal chemistry. Drawing upon structure-activity relationships of analogous compounds and foundational principles of drug design, we will explore its promise in oncology, infectious diseases, and inflammatory conditions. This document serves as a resource for researchers, scientists, and drug development professionals, aiming to stimulate further investigation into this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Scaffold of Opportunity

The quest for novel chemical matter is the lifeblood of pharmaceutical innovation. In this pursuit, the exploration of seemingly simple, yet strategically functionalized, building blocks can yield profound discoveries. 3-Carbamoyl-5-nitrobenzoic acid, with its distinct arrangement of electron-withdrawing and hydrogen-bonding groups, represents one such underexplored opportunity. The presence of a nitro group, a known pharmacophore in various therapeutic areas, coupled with the versatile carboxylic acid and amide functionalities, positions this molecule as a launchpad for the development of next-generation therapeutics. This guide will deconstruct the molecule's key structural features to forecast its potential in key areas of unmet medical need.

Physicochemical Properties and Synthetic Accessibility

A foundational understanding of a molecule's properties is paramount to its successful development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C8H6N2O5 | [1] |

| Molecular Weight | 210.14 g/mol | [1] |

| CAS Number | 90196-48-8 | [1] |

The synthesis of 3-Carbamoyl-5-nitrobenzoic acid is not widely documented in the public domain, suggesting it is a specialty chemical. However, analogous structures, such as 3-nitrobenzoic acid, are readily prepared through the nitration of benzoic acid.[2] The introduction of the carbamoyl group could potentially be achieved through various synthetic routes, such as the partial hydrolysis of a dinitrile precursor or the amidation of a corresponding ester. The accessibility of this scaffold will be a key factor in its adoption by the broader medicinal chemistry community.

Potential Therapeutic Applications: A Mechanistic Perspective

The true potential of 3-Carbamoyl-5-nitrobenzoic acid lies in the synergistic interplay of its functional groups. We will now explore its promise in several key therapeutic areas.

Oncology: Hypoxia-Activated Prodrugs and Beyond

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[3] This unique physiological state can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs).[3][4] Nitroaromatic compounds are a cornerstone of HAP design, as the nitro group can be selectively reduced in hypoxic conditions by endogenous nitroreductases to form cytotoxic species.[4][5]

The 3-Carbamoyl-5-nitrobenzoic acid scaffold is an ideal candidate for development as a HAP. The nitro group can act as the bioreductive trigger, while the carboxylic acid and carbamoyl groups provide handles for the attachment of cytotoxic effector molecules or for tuning the molecule's physicochemical properties to optimize tumor penetration and retention.

Experimental Workflow: Evaluation of Hypoxia-Selective Cytotoxicity

Caption: Workflow for assessing the hypoxia-selective cytotoxicity of novel compounds.

Infectious Diseases: A New Frontier in Antimicrobial Development